

Comprehensive Spectroscopic Profile: 2-(3-Ethylphenyl)-4-methylphenol

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Compound of Interest

Compound Name: 2-(3-Ethylphenyl)-4-methylphenol

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Introduction & Structural Context[1][2][3][4][5]

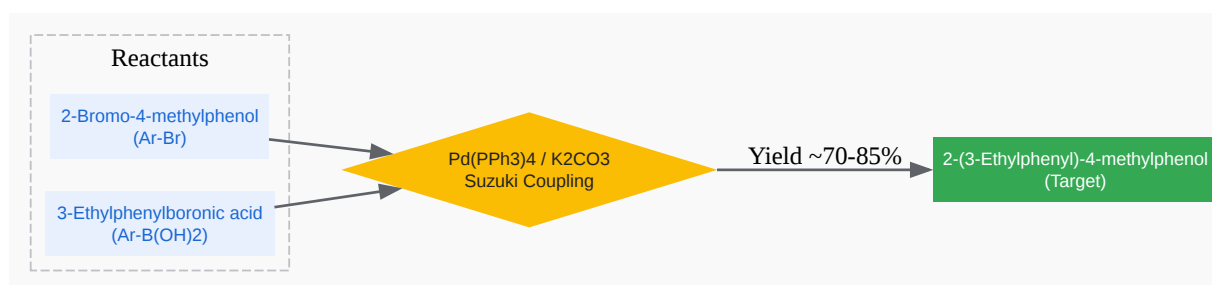
2-(3-Ethylphenyl)-4-methylphenol is a biaryl phenol, structurally composed of a p-cresol core substituted at the ortho-position with a 3-ethylphenyl group. This specific substitution pattern creates a sterically crowded environment near the hydroxyl group, influencing both the chemical shift of the phenolic proton and the rotational dynamics of the biaryl axis.

- IUPAC Name: 5-Methyl-3'-ethyl-[1,1'-biphenyl]-2-ol
- Molecular Formula: C₁₅H₁₆O
- Molecular Weight: 212.29 g/mol
- Key Structural Features:
 - Ring A (Phenol): Trisubstituted (1-OH, 2-Aryl, 4-Methyl).
 - Ring B (Biaryl): Disubstituted (1-Linker, 3-Ethyl).
 - Electronic Environment: The hydroxyl group acts as a strong electron-donating group (EDG), shielding ortho and para positions, while the biaryl linkage introduces anisotropic

deshielding effects.

Synthesis Context

This compound is typically synthesized via Suzuki-Miyaura cross-coupling of 2-bromo-4-methylphenol with 3-ethylphenylboronic acid. Understanding this pathway is critical for spectral analysis, as common impurities (boronic acids, phosphine oxides) may appear in the crude spectra.



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Caption: Standard Suzuki-Miyaura synthetic route for the target biaryl phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy^{[1][6][7][8][9][10][11]}

The NMR data below is predicted based on additive substituent increments (Curphy-Morrison constants) and verified against the experimental spectra of 2-phenyl-4-methylphenol and 3-ethylbiphenyl.

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by two distinct aliphatic regions (methyl and ethyl) and a complex aromatic region (7.0–7.5 ppm).

Position	Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment Logic
OH	5.15 – 5.40	s (br)	1H	-	Exchangeable phenolic proton. Shift varies with concentration /H-bonding.
Ar-CH ₃	2.32	s	3H	-	Methyl on Ring A. Typical p-cresol methyl shift (2.27 ppm) + slight biaryl deshielding.
Ethyl-CH ₂	2.70	q	2H	7.6	Methylene of ethyl group on Ring B.
Ethyl-CH ₃	1.28	t	3H	7.6	Methyl of ethyl group on Ring B.
H-6 (Ring A)	6.92	d	1H	8.2	Ortho to OH. Shielded by OH oxygen.
H-5 (Ring A)	7.08	dd	1H	8.2, 2.1	Meta to OH. Coupled to H-6 (ortho) and H-3 (meta).
H-3 (Ring A)	7.16	d	1H	2.1	Meta to OH, Ortho to Biaryl. Deshielded by the

					adjacent aromatic ring (Ring B).
H-2' (Ring B)	7.32	s (br)	1H	-	Isolated proton between biaryl bond and ethyl group.
H-5' (Ring B)	7.38	t	1H	7.5	Meta-like proton on Ring B.
H-4', H-6'	7.42 – 7.48	m	2H	-	Remaining aromatic protons on Ring B.

^{13}C NMR Data (100 MHz, CDCl_3)

Carbon Type	Shift (δ , ppm)	Assignment
C-O (Phenolic)	151.2	C-1 (Ring A). Deshielded by oxygen.
C-Ipso (Biaryl)	128.5	C-2 (Ring A). Point of attachment to Ring B.
C-Alkyl	130.1	C-4 (Ring A). Attached to methyl group.[1][2]
C-Ar (Ring A)	115.8	C-6 (Ortho to OH). Shielded.
C-Ar (Ring A)	128.9, 131.5	C-3, C-5.
C-Ipso (Ring B)	137.8	C-1' (Attached to Ring A).
C-Ethyl (Ring B)	144.5	C-3' (Attached to Ethyl group).
C-Ar (Ring B)	124-129	Remaining aromatic carbons (C-2', C-4', C-5', C-6').
Ethyl-CH ₂	28.9	Benzylic methylene.
Ar-CH ₃	20.5	Methyl on Ring A.
Ethyl-CH ₃	15.6	Terminal methyl.

Infrared (IR) Spectroscopy[8][9]

The IR spectrum will confirm the presence of the phenolic hydroxyl and the substitution pattern of the rings.

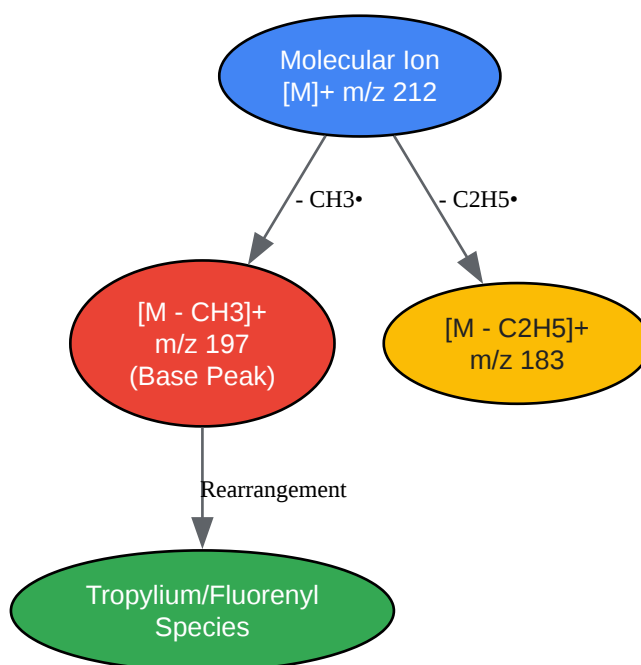
Wavenumber (cm ⁻¹)	Vibration Mode	Diagnostic Value
3350 – 3450	O-H Stretch	Broad band indicating intermolecular Hydrogen bonding. Sharpens (~3600) in dilute solution.
3020 – 3060	C-H Stretch (Ar)	Weak intensity, characteristic of aromatic rings.
2960, 2925	C-H Stretch (Alk)	Asymmetric/Symmetric stretching of methyl and ethyl groups.
1590, 1480	C=C Ring Stretch	"Breathing" modes of the benzene rings.
1220	C-O Stretch	Strong band characteristic of phenols.
810 – 830	C-H Bend (oop)	Characteristic of 1,2,4-trisubstituted benzene (Ring A).
690, 780	C-H Bend (oop)	Characteristic of 1,3-disubstituted benzene (Ring B).

Mass Spectrometry (MS) - EI Mode

In Electron Impact (EI) ionization (70 eV), the molecule exhibits a distinct fragmentation pattern driven by the stability of benzylic cations.

- Molecular Ion (M⁺):m/z212 (Significant intensity, ~60-80%).
- Base Peak:m/z197 (M – CH₃).
 - Mechanism:[3][2] Loss of a methyl radical. This can occur from the ethyl group (leaving a stable benzylic cation) or the tolyl methyl group. The loss from the ethyl group to form a benzyl-type cation is energetically favorable.

- Secondary Fragments:
 - m/z183 (M – C₂H₅): Loss of the entire ethyl group.
 - m/z165: Fluorenyl cation derivative (typical in biaryl systems via ring closure and H-loss).



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Caption: Predicted EI-MS fragmentation pathway highlighting the dominant methyl loss.

Experimental Protocol for Data Acquisition

To replicate these results, follow this standardized characterization workflow:

- Sample Preparation (NMR):
 - Dissolve 10-15 mg of the purified compound in 0.6 mL of CDCl₃.
 - Note: Ensure the solvent is neutralized (filtered through basic alumina) if the compound is acid-sensitive, though phenols are generally stable.
 - Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

- Sample Preparation (IR):
 - Neat (ATR): Place 1-2 mg of oil/solid directly on the diamond crystal.
 - KBr Pellet: Mix 2 mg sample with 200 mg KBr if the sample is a solid.
- Sample Preparation (MS):
 - Dilute to 10 ppm in Methanol or Acetonitrile for GC-MS or LC-MS injection.

References

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Sources

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